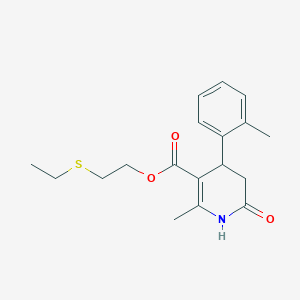

2-(ethylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related tetrahydropyridine derivatives typically involves multicomponent reactions, including the reaction of benzaldehyde, aniline, and ethylacetoacetate, or similar starting materials. These reactions are catalyzed by various catalysts, such as l-proline–Fe(III) complexes, to form complex heterocyclic structures in high yields and under mild conditions (Sambyal et al., 2011). Additionally, phosphine-catalyzed annulations have been employed to synthesize highly functionalized tetrahydropyridines, showcasing the versatility and efficiency of modern synthetic methodologies (Zhu et al., 2003).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular geometry and intermolecular interactions of these compounds. Studies have shown that such molecules often exhibit planar structures with intra- and intermolecular hydrogen bonding, stabilizing the crystal lattice and influencing the compound's physical and chemical properties (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of tetrahydropyridine derivatives includes their participation in various organic reactions, leading to the formation of a wide array of functionalized compounds. For instance, intramolecular cyclization reactions have been employed to construct condensed thiophene ring systems, demonstrating the compound's flexibility in synthesizing complex heterocycles (Davies et al., 1976).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

An Expedient Phosphine-Catalyzed Annulation : The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation reveals a method potentially applicable to the synthesis of compounds similar to the queried chemical. This process, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrates the creation of complex structures with significant regioselectivity and diastereoselectivities, which could be relevant for the synthesis of 2-(ethylthio)ethyl derivatives (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activities

Synthesis of Thiazoles and Their Fused Derivatives : Research into the synthesis of thiazoles and their derivatives, including reactions with various reagents to produce compounds with potential antimicrobial activities, highlights the importance of structural modifications for biological applications. This could imply that similar structural modifications in compounds like 2-(ethylthio)ethyl derivatives may also yield significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Novel Heterocyclic Compounds

Use of Anilinodihydrothiophenes in Synthesis : The creation of novel heterocyclic compounds through the use of anilinodihydrothiophenes underscores the versatility of thiophene derivatives in synthesizing new chemical entities. This suggests that the ethylthio group in the queried compound might be leveraged in similar synthetic strategies to generate new molecules with unique properties (Hammouda, Abou Zeid, & Metwally, 2005).

Bioinorganic Chemistry

Cobalt(II) Complexes with Schiff Bases : The study of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases illustrates the intersection of organic synthesis and bioinorganic chemistry, pointing to the potential of incorporating compounds like 2-(ethylthio)ethyl derivatives into metal-organic frameworks or complexes for various applications, including antimicrobial activity (Singh, Das, & Dhakarey, 2009).

Eigenschaften

IUPAC Name |

2-ethylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-4-23-10-9-22-18(21)17-13(3)19-16(20)11-15(17)14-8-6-5-7-12(14)2/h5-8,15H,4,9-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWLLKLOBCRMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)